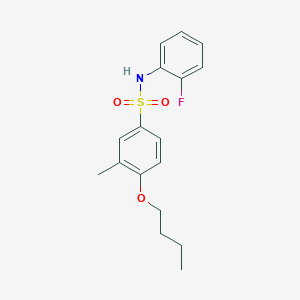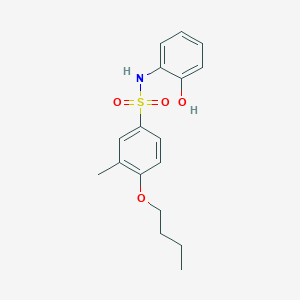![molecular formula C11H10Br2N2O2S B273281 1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)
1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as DBEI and is a sulfonamide-based compound that contains an imidazole ring. DBEI has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
The mechanism of action of DBEI is not fully understood, but it is believed to inhibit the activity of sulfenic acid-containing proteins by covalently modifying them. Sulfenic acid-containing proteins are involved in various cellular processes, including redox signaling and protein folding. DBEI has been shown to inhibit the activity of several sulfenic acid-containing proteins, including peroxiredoxins and protein tyrosine phosphatases.
Biochemical and Physiological Effects:
DBEI has been shown to have several biochemical and physiological effects. In vitro studies have shown that DBEI inhibits the activity of peroxiredoxins, which are involved in the regulation of cellular redox balance. DBEI has also been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cellular signaling pathways. In vivo studies have shown that DBEI has anti-inflammatory and anti-tumor effects in animal models.
実験室実験の利点と制限
The advantages of using DBEI in lab experiments include its high yield and purity, as well as its potential applications in various fields. However, the limitations of using DBEI include its potential toxicity and the need for further studies to understand its mechanism of action.
将来の方向性
There are several future directions for the study of DBEI. One direction is to investigate its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to study its applications in materials science, particularly in the development of MOFs for gas storage and separation. Further studies are also needed to understand the mechanism of action of DBEI and its potential toxicity.
合成法
The synthesis of DBEI has been achieved using various methods, including the reaction of 2,5-dibromobenzenesulfonyl chloride with 2-ethyl-1H-imidazole in the presence of a base. Another method involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 2-ethylimidazole in the presence of a base, followed by the oxidation of the resulting intermediate using sodium periodate. The yield of DBEI obtained using these methods is high, and the purity can be improved using recrystallization.
科学的研究の応用
DBEI has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, DBEI has been shown to have potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. DBEI has also been used as a ligand in the development of metal-organic frameworks (MOFs) for gas storage and separation applications. In biochemistry, DBEI has been used as a tool to study the role of protein sulfenylation in cellular signaling.
特性
製品名 |
1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole |
|---|---|
分子式 |
C11H10Br2N2O2S |
分子量 |
394.08 g/mol |
IUPAC名 |
1-(2,5-dibromophenyl)sulfonyl-2-ethylimidazole |
InChI |
InChI=1S/C11H10Br2N2O2S/c1-2-11-14-5-6-15(11)18(16,17)10-7-8(12)3-4-9(10)13/h3-7H,2H2,1H3 |
InChIキー |
QJCSRDLJCHKZJD-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
正規SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)






